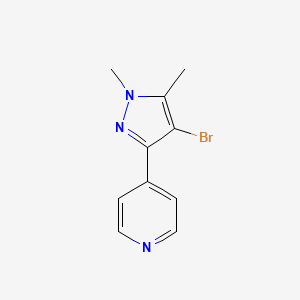

4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Description

Properties

IUPAC Name |

4-(4-bromo-1,5-dimethylpyrazol-3-yl)pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrN3/c1-7-9(11)10(13-14(7)2)8-3-5-12-6-4-8/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASNLWXJLSWBPPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C2=CC=NC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine: Synthesis, Properties, and Applications

Introduction

In the landscape of modern medicinal chemistry and drug discovery, nitrogen-containing heterocyclic compounds are of paramount importance. Among these, pyrazole and pyridine derivatives stand out as "privileged scaffolds" due to their prevalence in a vast array of biologically active molecules and approved pharmaceuticals.[1][2][3] The strategic combination of these two pharmacophores into a single molecular entity, such as 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, presents a compelling opportunity for the exploration of novel chemical space and the development of new therapeutic agents.[4]

This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, spectroscopic signature, and synthetic strategies pertaining to this compound. Furthermore, it delves into the potential applications of this molecule, drawing upon the well-established reactivity of its constituent moieties. The information presented herein is curated for researchers, scientists, and professionals in the field of drug development, offering both foundational knowledge and practical insights.

Chemical Structure and Properties

The core structure of this compound features a pyrazole ring substituted at the 1, 3, 4, and 5 positions, and linked to a pyridine ring at the 3-position of the pyrazole. The key structural features include:

-

1,5-Dimethyl-1H-pyrazole core: A five-membered aromatic heterocycle with two adjacent nitrogen atoms. The methylation at the N1 and C5 positions influences the molecule's electronic properties and steric hindrance.

-

4-Bromo substituent: The bromine atom at the 4-position of the pyrazole ring is a crucial functional handle. It significantly enhances the molecule's utility in synthetic chemistry, particularly in transition metal-catalyzed cross-coupling reactions.[5]

-

3-Pyridyl substituent: The pyridine ring, a six-membered aromatic heterocycle, is a common feature in many drugs and is known to engage in various biological interactions.

dot graph "Chemical_Structure" { layout=neato; node [shape=plaintext]; A [label="N"]; B [label="N"]; C4 [label="C"]; C3 [label="C"]; C5 [label="C"]; Br [label="Br"]; Me1 [label="CH3"]; Me5 [label="CH3"]; Py_N [label="N"]; Py_C2 [label="C"]; Py_C3 [label="C"]; Py_C4 [label="C"]; Py_C5 [label="C"]; Py_C6 [label="C"];

A -- B [len=1.5]; B -- C3 [len=1.5]; C3 -- C4 [len=1.5]; C4 -- C5 [len=1.5]; C5 -- A [len=1.5];

C4 -- Br [len=1.5]; A -- Me1 [len=1.5]; C5 -- Me5 [len=1.5];

C3 -- Py_C2 [len=1.5]; Py_C2 -- Py_C3 [len=1.5]; Py_C3 -- Py_C4 [len=1.5]; Py_C4 -- Py_N [len=1.5]; Py_N -- Py_C6 [len=1.5]; Py_C6 -- Py_C2 [len=1.5];

// Invisible edges for positioning edge [style=invis]; C3 -- Py_C4; C3 -- Py_C6;

} "Chemical structure of this compound"

Physicochemical Properties

| Property | Predicted Value | Rationale/Comparison |

| Molecular Formula | C₁₀H₁₀BrN₃ | - |

| Molecular Weight | 252.11 g/mol | - |

| Melting Point | 90-110 °C | Based on melting points of similar substituted bromopyrazoles which are typically solids at room temperature. For example, 4-bromopyrazole has a melting point of 93-96 °C and 3-bromopyrazole has a melting point of 60-65 °C.[6][7] |

| Boiling Point | > 300 °C | High boiling point is expected due to the presence of polar heterocyclic rings and the bromine atom. |

| Solubility | Soluble in organic solvents like DMSO, DMF, and chlorinated solvents. Sparingly soluble in water. | The presence of the pyridine nitrogen may slightly increase aqueous solubility compared to non-pyridyl analogues. |

| pKa | ~3-4 (pyridine N) | The pyridine nitrogen is expected to be basic, with a pKa in the typical range for substituted pyridines. |

| LogP | ~2.5 - 3.5 | The molecule has a significant non-polar character due to the aromatic rings and methyl groups, balanced by the polar nitrogen atoms. |

Spectroscopic Analysis

The structural elucidation of this compound would rely on a combination of standard spectroscopic techniques. The expected spectral data are as follows:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

The proton NMR spectrum is expected to provide distinct signals for the methyl groups and the aromatic protons on the pyridine ring.

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Rationale |

| N-CH₃ (1-position) | 3.7 - 4.0 | Singlet | The methyl group on the nitrogen is typically deshielded. |

| C-CH₃ (5-position) | 2.2 - 2.5 | Singlet | The methyl group on the pyrazole carbon is expected in this region. |

| Pyridine H (ortho to N) | 8.5 - 8.7 | Doublet | Protons adjacent to the nitrogen in a pyridine ring are significantly deshielded. |

| Pyridine H (meta to N) | 7.7 - 7.9 | Multiplet | Aromatic proton in a typical region for pyridines. |

| Pyridine H (para to N) | 7.2 - 7.4 | Multiplet | Aromatic proton in a typical region for pyridines. |

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

The carbon NMR spectrum will show distinct signals for each carbon atom in the molecule.

| Carbon | Expected Chemical Shift (δ, ppm) | Rationale |

| C=O (if applicable) | - | No carbonyl group present. |

| Aromatic C (Pyrazole) | 140-155 (C3, C5), ~95 (C4-Br) | The C4 carbon bearing the bromine atom will be significantly shifted.[8] |

| Aromatic C (Pyridine) | 120-150 | Typical chemical shift range for pyridine carbons.[9][10] |

| N-CH₃ | 35-40 | Aliphatic carbon attached to nitrogen. |

| C-CH₃ | 10-15 | Aliphatic carbon attached to a carbon atom. |

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorption bands for the various functional groups present in the molecule.

| Functional Group | Expected Wavenumber (cm⁻¹) | Vibration |

| C-H (aromatic) | 3000-3100 | Stretching |

| C-H (aliphatic) | 2850-3000 | Stretching |

| C=N, C=C (aromatic) | 1400-1600 | Ring stretching |

| C-Br | 500-600 | Stretching |

Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

| Ion | Expected m/z | Notes |

| [M]⁺ | 251/253 | Isotopic pattern for one bromine atom (¹⁹Br/⁸¹Br) with approximately 1:1 ratio. |

| [M-Br]⁺ | 172 | Loss of the bromine atom. |

| [M-CH₃]⁺ | 236/238 | Loss of a methyl group. |

The fragmentation of the molecular ion is a critical aspect of mass spectrometry.[11] For this compound, fragmentation is likely to be initiated at the lone pairs of the nitrogen atoms or by cleavage of the C-Br bond.[12]

Chemical Reactivity and Synthesis

The chemical reactivity of this compound is largely dictated by the bromine substituent on the pyrazole ring and the pyridine moiety.

Reactivity of the 4-Bromo-Pyrazole Moiety

The bromine atom at the C4 position of the pyrazole ring is a versatile handle for introducing a wide range of functional groups through transition metal-catalyzed cross-coupling reactions.[5] This allows for the exploration of structure-activity relationships (SAR) in drug discovery programs.

dot graph "Reactivity" { layout=neato; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

Start [label="4-(4-bromo-1,5-dimethyl-1H-\npyrazol-3-yl)pyridine", fillcolor="#EA4335"];

Suzuki [label="Suzuki Coupling\n(Ar-B(OH)2, Pd catalyst)", fillcolor="#34A853"]; Heck [label="Heck Reaction\n(Alkene, Pd catalyst)", fillcolor="#FBBC05"]; Sonogashira [label="Sonogashira Coupling\n(Alkyne, Pd/Cu catalyst)", fillcolor="#4285F4"]; Buchwald [label="Buchwald-Hartwig\nAmination (Amine, Pd catalyst)", fillcolor="#34A853"];

Start -> Suzuki [label="C-C bond formation"]; Start -> Heck [label="C-C bond formation"]; Start -> Sonogashira [label="C-C bond formation"]; Start -> Buchwald [label="C-N bond formation"]; } "Key cross-coupling reactions at the C4-bromo position."

Proposed Synthesis

A plausible and efficient synthesis of this compound can be envisioned through a multi-step sequence starting from readily available materials. The Knorr pyrazole synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine, is a classic and reliable method for constructing the pyrazole core.[13]

dot graph "Synthesis_Workflow" { rankdir=LR; node [shape=box, style=rounded, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [color="#5F6368"];

A [label="1-(Pyridin-4-yl)ethan-1-one", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Ethyl acetate", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Sodium ethoxide", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Methylhydrazine", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Brominating agent\n(e.g., NBS)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

Step1 [label="Claisen Condensation", fillcolor="#34A853"]; Step2 [label="Knorr Pyrazole Synthesis", fillcolor="#FBBC05"]; Step3 [label="Bromination", fillcolor="#EA4335"];

Product [label="4-(4-bromo-1,5-dimethyl-1H-\npyrazol-3-yl)pyridine", shape=box, style="rounded,filled", fillcolor="#4285F4", fontcolor="#FFFFFF"];

A -> Step1; B -> Step1; C -> Step1; Step1 -> Step2 [label="1-(Pyridin-4-yl)butane-1,3-dione"]; D -> Step2; Step2 -> Step3 [label="1,5-Dimethyl-3-(pyridin-4-yl)-1H-pyrazole"]; E -> Step3; Step3 -> Product; } "Proposed synthetic workflow."

Potential Applications in Drug Discovery

The convergence of the pyrazole and pyridine scaffolds in this compound makes it a highly attractive candidate for drug discovery programs. Pyrazole derivatives have demonstrated a wide spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[2][14] Similarly, the pyridine moiety is a key component of numerous approved drugs.

The bromine atom provides a strategic point for diversification, allowing for the synthesis of a library of analogues for high-throughput screening. Potential therapeutic targets for compounds derived from this scaffold could include:

-

Kinase inhibitors: Many kinase inhibitors feature a heterocyclic core that binds to the ATP-binding pocket of the enzyme. The pyrazolopyridine scaffold could serve as a novel hinge-binding motif.

-

GPCR modulators: G-protein coupled receptors are a major class of drug targets, and heterocyclic compounds are frequently found in GPCR ligands.

-

Enzyme inhibitors: The scaffold could be elaborated to target a variety of enzymes implicated in disease.

Experimental Protocols

The following protocols are representative methodologies that can be adapted for the synthesis and characterization of this compound and its derivatives.

Proposed Synthesis of this compound

This protocol is a general procedure based on established methods for the synthesis of substituted pyrazoles.[15][16]

Step 1: Synthesis of 1-(pyridin-4-yl)butane-1,3-dione

-

To a solution of sodium ethoxide (1.2 eq) in anhydrous ethanol, add ethyl acetate (1.5 eq).

-

To this mixture, add 1-(pyridin-4-yl)ethan-1-one (1.0 eq) dropwise at 0 °C.

-

Allow the reaction to stir at room temperature for 12-16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride and extract the product with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude β-dicarbonyl compound.

Step 2: Synthesis of 1,5-dimethyl-3-(pyridin-4-yl)-1H-pyrazole

-

Dissolve the crude 1-(pyridin-4-yl)butane-1,3-dione (1.0 eq) in glacial acetic acid.

-

Add methylhydrazine (1.1 eq) dropwise to the solution.

-

Heat the reaction mixture to reflux for 4-6 hours.

-

Cool the reaction to room temperature and pour it into ice water.

-

Neutralize with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Step 3: Bromination of 1,5-dimethyl-3-(pyridin-4-yl)-1H-pyrazole

-

Dissolve the 1,5-dimethyl-3-(pyridin-4-yl)-1H-pyrazole (1.0 eq) in a suitable solvent such as chloroform or acetic acid.

-

Add N-bromosuccinimide (NBS) (1.05 eq) portion-wise at 0 °C.

-

Allow the reaction to stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Wash the reaction mixture with an aqueous solution of sodium thiosulfate and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain this compound.

Representative Suzuki Cross-Coupling Reaction

This protocol demonstrates the utility of the bromo-substituent for further functionalization.[17][18][19]

-

To a reaction vessel, add this compound (1.0 eq), an arylboronic acid (1.2 eq), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base such as sodium carbonate (2.0 eq).

-

Add a mixture of a suitable solvent system, for example, a 4:1 mixture of toluene and water.

-

Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.

-

Heat the reaction mixture to 80-100 °C and stir for 6-12 hours.

-

Monitor the reaction by TLC.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent, dry the combined organic layers, and concentrate.

-

Purify the crude product by column chromatography.

Conclusion

This compound represents a promising and versatile building block for the synthesis of novel compounds with potential therapeutic applications. Its structure, combining the favorable properties of both pyrazole and pyridine rings, along with a strategically placed bromine atom for further diversification, makes it a valuable tool for medicinal chemists. The synthetic routes and characterization data outlined in this guide provide a solid foundation for researchers to explore the full potential of this and related molecular scaffolds in the ongoing quest for new and effective medicines.

References

-

JETIR (2023). SYNTHESIS AND EVALUATION OF PYRAZOLE DERIVATIVES BY USING GREEN CATALYST. JETIR, 10(6). [Link]

-

Connect Journals (2014). SYNTHESIS OF PYRAZOLE DERIVATIVES AND SCREENING OF THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. Connect Journals. [Link]

-

ResearchGate (n.d.). General mechanism of pyrazole derivatives using I2 The IR spectrum of 5... [Image]. ResearchGate. [Link]

-

ResearchGate (n.d.). FT-IR spectra of (a) pyrazole ligands 1 A-E and (b) copper complexes 2... [Image]. ResearchGate. [Link]

-

ResearchGate (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate. [Link]

-

Organic & Biomolecular Chemistry (2018). Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. Royal Society of Chemistry. [Link]

-

Visnav (2022). Green synthesis, spectroscopic characterization of pyrazole derivatives by using Nano-catalyst and biological evaluation. Visnav. [Link]

-

Semantic Scholar (2007). Bromination of 1,3-dimethyl-and 1,5-dimethyl-1H-pyrazole-4-carboxylic acids. Semantic Scholar. [Link]

-

SpectraBase (n.d.). 1,5-dimethyl-1H-pyrazole-4-carbaldehyde androstan-17-ylidenehydrazone - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

-

Royal Society of Chemistry (2016). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. Royal Society of Chemistry. [Link]

-

Chinese Chemical Letters (2014). Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. ScienceDirect. [Link]

-

KTU ePubl (2025). Recent Synthetic Advances in C–H/N–H Functionalization of 1H‐Pyrazoles: Diverse Strategies Across Variously Substituted Sc. KTU ePubl. [Link]

-

Organic Chemistry Portal (2012). "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence. Organic Chemistry Portal. [Link]

-

SIOC Journals (2022). Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate. SIOC Journals. [Link]

-

Research and Reviews (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research and Reviews. [Link]

-

ResearchGate (n.d.). 1H and 13C NMR study of perdeuterated pyrazoles. ResearchGate. [Link]

-

ResearchGate (n.d.). Bromination of 1,3-dimethyl- and 1,5-dimethyl-4-hydroxymethylpyrazoles. ResearchGate. [Link]

-

MDPI (2022). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. MDPI. [Link]

-

Canadian Journal of Chemistry (1988). High resolution 13C nuclear magnetic resonance spectra of solid pyrazoles. Application to annular tautomerism. Canadian Science Publishing. [Link]

-

ResearchGate (n.d.). (PDF) Synthesis of 1-aroyl-3,5-dimethyl-1H-pyrazoles as Anti-HCV and Anticancer Agents. ResearchGate. [Link]

-

Royalchem (2024). Pyrazole: Properties, Derivatives, And Applications in Pharma & Agriculture. Royalchem. [Link]

-

eGrove (n.d.). Studies on synthesis of pyrazole from dibromo and hydrazine compounds. eGrove. [Link]

-

PubChem (n.d.). 4-Bromopyrazole. National Center for Biotechnology Information. [Link]

-

Future Science (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Science. [Link]

-

MDPI (2022). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. MDPI. [Link]

- Google Patents (n.d.). Synthesis method of 5-bromo-1-methyl-1H-pyrazol-3-amine.

-

Connect Journals (2017). SYNTHESIS AND CHARACTERIZATION OF SOME SYMMETRICAL SUBSTITUTED 1-(2-CHLOROETHYL)PYRAZOLE-BASED CHALCOGENIDES. Connect Journals. [Link]

-

Beilstein Archives (2021). Access and modulation of substituted 1-methyl-1,6-dihydropyrazolo[3,4-c]pyrazoles. Beilstein Archives. [Link]

-

Chemguide (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Chemguide. [Link]

-

Royal Society of Chemistry (n.d.). Supplementary Information. Royal Society of Chemistry. [Link]

-

MDPI (2022). Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. MDPI. [Link]

-

NIST (n.d.). 1H-Pyrazole, 1,5-dimethyl-. NIST. [Link]

-

University of Puget Sound (n.d.). Tables For Organic Structure Analysis. University of Puget Sound. [Link]

-

ResearchGate (n.d.). Structure and tautomerism of 4-bromo substituted 1 H-pyrazoles. ResearchGate. [Link]

-

Organic Chemistry Portal (n.d.). Suzuki Coupling. Organic Chemistry Portal. [Link]

-

ResearchGate (n.d.). (PDF) Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. ResearchGate. [Link]

-

YouTube (2022). common fragmentation mechanisms in mass spectrometry. YouTube. [Link]

-

New Journal of Chemistry (2000). Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. Royal Society of Chemistry. [Link]

-

Chemistry LibreTexts (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

-

MDPI (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Oregon State University (n.d.). 13C NMR Chemical Shift. Oregon State University. [Link]

-

Compound Interest (2015). A GUIDE TO 13C NMR CHEMICAL SHIFT VALUES. Compound Interest. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. royal-chem.com [royal-chem.com]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate [sioc-journal.cn]

- 6. 4-Bromopyrazole 99 2075-45-8 [sigmaaldrich.com]

- 7. 3-ブロモピラゾール 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. compoundchem.com [compoundchem.com]

- 11. chemguide.co.uk [chemguide.co.uk]

- 12. m.youtube.com [m.youtube.com]

- 13. jetir.org [jetir.org]

- 14. rroij.com [rroij.com]

- 15. rsc.org [rsc.org]

- 16. "One-Pot" Synthesis of 4-Substituted 1,5-Diaryl-1H-pyrazole-3-carboxylic Acids via a MeONa/LiCl-Mediated Sterically Hindered Claisen Condensation-Knorr Reaction-Hydrolysis Sequence [organic-chemistry.org]

- 17. Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 18. html.rhhz.net [html.rhhz.net]

- 19. Suzuki Coupling [organic-chemistry.org]

The Therapeutic Potential of 4-(4-Bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine Scaffolds: A Technical Guide for Drug Discovery Professionals

Abstract

The confluence of pyridine and pyrazole heterocycles has yielded a plethora of biologically active molecules, with the 4-(pyrazol-3-yl)pyridine core emerging as a particularly privileged scaffold in medicinal chemistry. This technical guide provides an in-depth exploration of the therapeutic potential of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine and its analogs. While specific research on this exact scaffold is nascent, this document synthesizes data from closely related structures to project its potential applications, particularly in the realm of kinase inhibition. We will delve into the strategic synthesis, structure-activity relationships (SAR), and potential therapeutic applications, with a focus on providing actionable insights for researchers and drug development professionals. The bromo-substituent at the C4 position of the pyrazole ring is highlighted as a key functional handle for rapid library generation and optimization of lead compounds.

Introduction: The Power of Pyrazole-Pyridine Conjugates in Medicinal Chemistry

Nitrogen-containing heterocycles are fundamental building blocks in the design of modern pharmaceuticals.[1] Among these, pyrazole and pyridine rings have independently demonstrated significant therapeutic value. Pyrazole derivatives are known for a wide spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][3][4][5] The pyridine ring, a common motif in both natural products and synthetic drugs, is prized for its ability to engage in hydrogen bonding and other key interactions with biological targets.

The combination of these two pharmacophores into a single molecular entity, the pyrazolyl-pyridine scaffold, has led to the discovery of potent and selective modulators of various biological targets.[6] This guide focuses on a specific embodiment of this scaffold: this compound. The strategic placement of substituents—the N-methylation of the pyrazole, the methyl group at C5, and critically, the bromine atom at C4—offers a unique combination of steric, electronic, and synthetic handles for fine-tuning pharmacological activity.

The Strategic Importance of the this compound Scaffold

The subject scaffold can be dissected into key components, each contributing to its overall therapeutic potential.

-

The 4-(Pyrazol-3-yl)pyridine Core: This core structure has been identified as a potent hinge-binding motif for various protein kinases. The nitrogen atoms of both the pyridine and pyrazole rings can act as hydrogen bond acceptors, while the aromatic systems can engage in π-stacking interactions within the ATP-binding pocket of kinases.

-

N1-Methyl and C5-Methyl Substitution: N-alkylation of the pyrazole ring can influence the compound's polarity and pharmacokinetic properties.[6] The C5-methyl group can provide beneficial steric interactions within a target's binding site and can influence the overall conformation of the molecule.

-

The C4-Bromo Substituent: A Gateway to Diversity: The bromine atom at the 4-position of the pyrazole ring is arguably the most critical feature for drug development. It serves as a versatile synthetic handle for introducing a wide array of substituents via cross-coupling reactions, such as the Suzuki-Miyaura coupling.[7] This allows for the rapid exploration of the chemical space around this position to optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. 4-Bromopyrazoles are valuable synthons in organic chemistry for this reason.

Therapeutic Potential: Focus on Kinase Inhibition

Given the established activity of related pyrazolyl-pyridine scaffolds, a primary therapeutic application for this compound derivatives is in the development of protein kinase inhibitors. Aberrant kinase activity is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders.[1]

c-Jun N-terminal Kinase (JNK) Inhibition

A notable example of the therapeutic potential of the 4-(pyrazol-3-yl)pyridine core comes from its exploration as inhibitors of c-Jun N-terminal kinases (JNKs).[6] JNKs are key regulators of cellular stress responses and have been implicated in various diseases, including inflammatory disorders and neurodegenerative diseases.

The development of 4-(pyrazol-3-yl)-pyridine based JNK inhibitors demonstrated that this scaffold could yield potent and selective compounds.[6] While the exact 4-bromo-1,5-dimethyl analog was not reported in this series, the structure-activity relationship (SAR) studies provide a valuable roadmap.

Other Potential Kinase Targets

The versatility of the pyrazole-pyridine scaffold suggests that it could be adapted to target a wide range of other kinases. Numerous pyrazole derivatives have been reported as inhibitors of kinases such as:

-

SRC Kinase: Involved in cancer cell proliferation and survival.

-

FLT3 and VEGFR2: Key targets in acute myeloid leukemia and angiogenesis.

-

TBK1: A kinase involved in innate immunity and potentially in cancer.

The 4-bromo substituent provides an excellent starting point for designing focused libraries to target these and other kinases.

Synthesis and Chemical Diversification

The synthesis of the core this compound scaffold is achievable through established synthetic methodologies. A plausible synthetic route is outlined below, followed by a discussion of diversification strategies.

Proposed Synthesis of the Core Scaffold

The synthesis would likely begin with the construction of the substituted pyrazole ring, followed by its coupling to a pyridine moiety.

Experimental Protocol: Synthesis of 4-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine

Step 1: Synthesis of 1,5-dimethyl-1H-pyrazole-3-carbaldehyde. This intermediate can be prepared from commercially available starting materials, such as 1,3-dimethylpyrazole, via a Vilsmeier-Haack formylation reaction.

Step 2: Synthesis of (1,5-dimethyl-1H-pyrazol-3-yl)methanol. The aldehyde from Step 1 can be reduced to the corresponding alcohol using a standard reducing agent like sodium borohydride.

Step 3: Synthesis of 3-(chloromethyl)-1,5-dimethyl-1H-pyrazole. The alcohol can be converted to the chloride using a chlorinating agent such as thionyl chloride.

Step 4: Synthesis of 4-(1,5-dimethyl-1H-pyrazol-3-yl)pyridine. The final coupling can be achieved by reacting the chloromethyl pyrazole with a suitable pyridine derivative under conditions that promote C-C bond formation.

Introduction of the C4-Bromo Substituent and Subsequent Diversification

Regioselective bromination of the 1,5-dimethyl-1H-pyrazol-3-yl)pyridine intermediate at the 4-position of the pyrazole ring can be achieved using a suitable brominating agent like N-bromosuccinimide (NBS).

The true power of the 4-bromo scaffold lies in its potential for diversification through Suzuki-Miyaura cross-coupling reactions. This allows for the introduction of a vast array of aryl and heteroaryl groups at this position, enabling extensive SAR exploration.

Experimental Protocol: Suzuki-Miyaura Coupling for Diversification

To a solution of this compound in a suitable solvent (e.g., 1,4-dioxane/water), add the desired boronic acid or boronic ester, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., K₂CO₃).

The reaction mixture is then heated under an inert atmosphere until the starting material is consumed (monitored by TLC or LC-MS).

After workup and purification, the desired 4-substituted product is obtained.

Structure-Activity Relationship (SAR) Insights and Future Directions

Based on the literature for related scaffolds, we can extrapolate potential SAR trends and guide future optimization efforts.

| Position | Modification | Potential Impact |

| Pyrazole C4 | Introduction of various aryl/heteroaryl groups via Suzuki coupling | Modulation of potency and selectivity; exploration of new binding interactions. |

| Pyridine Ring | Substitution with small alkyl or electron-withdrawing groups | Can influence hinge-binding interactions and overall potency. |

| Pyrazole N1 | Variation of the alkyl substituent | Can impact solubility, metabolic stability, and cell permeability. |

| Pyrazole C5 | Exploration of different small alkyl groups | Can probe for specific steric pockets in the target's active site. |

The logical progression of a drug discovery program utilizing this scaffold is visualized below.

Figure 1: A generalized workflow for the discovery of therapeutic agents based on the this compound scaffold.

Conclusion

The this compound scaffold represents a highly promising, yet underexplored, platform for the development of novel therapeutics, particularly kinase inhibitors. Its synthetic tractability, coupled with the strategic placement of a bromine atom for diversification, makes it an attractive starting point for drug discovery campaigns. The insights provided in this guide, drawn from closely related and well-characterized chemical series, offer a solid foundation for researchers to embark on the exploration of this exciting chemical space. Further investigation into the synthesis and biological evaluation of derivatives of this scaffold is strongly warranted and has the potential to yield novel drug candidates for a range of diseases.

References

-

Pyrazole and Pyrimidine Scaffolds as Promising Anticancer Agents. Scilit. [Link]

-

Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC. NCBI. [Link]

-

Pyrazole Scaffolds Having Promising Pharmacological Potential: A Review. Bentham Science. [Link]

-

(PDF) PYRAZOLE SCAFFOLDS: A PROMISING FRONTIER IN DRUG DISCOVERY. ResearchGate. [Link]

-

Pyrazole: an emerging privileged scaffold in drug discovery - PMC. NCBI. [Link]

-

New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC. NCBI. [Link]

-

Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. ScienceDirect. [Link]

-

Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - MDPI. MDPI. [Link]

-

Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry. [Link]

-

Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC. NCBI. [Link]

-

Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives - International Journal of Pharmaceutical Sciences Review and Research. [Link]

-

Advances in Pyrazole as an Active Fragment for Herbicide Discovery - ACS Publications. ACS Publications. [Link]

-

A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - MDPI. MDPI. [Link]

-

Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M>4> - Monash University. Monash University. [Link]

-

Structure-activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PubMed. NCBI. [Link]

-

Current status of pyrazole and its biological activities - PMC. NCBI. [Link]

-

Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Chinese Chemical Letters. [Link]

-

Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. MDPI. [Link]

-

Electrocatalytic Three-Component Synthesis of 4-Bromopyrazoles from Acetylacetone, Hydrazine and Diethyl Bromomalonate - SIOC Journals. SIOC Journals. [Link]

-

Recent developments in synthetic chemistry and biological activities of pyrazole derivatives - Indian Academy of Sciences. Indian Academy of Sciences. [Link]

-

Design, synthesis of novel pyrazole derivatives and demonstrate their biological activity as drug candidates. Chemical Review and Letters. [Link]

-

Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. MDPI. [Link]

-

Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - Frontiers. Frontiers. [Link]

-

Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - MDPI. MDPI. [Link]

Sources

- 1. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–activity relationship of pyrazol-4-yl-pyridine derivatives and identification of a radiofluorinated probe for imaging the muscarinic acetylcholine receptor M4 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Kinase Inhibitory Activities and Molecular Docking of a Novel Series of Anticancer Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN102911174A - Synthesis method of 1H-pyrazolo (4, 3-b) pyridine-3-carboxylic acid ethyl ester and 6-bromine-substituted compound thereof - Google Patents [patents.google.com]

- 7. 4-Bromo-1-methyl-1H-pyrazol-3-amine|CAS 146941-72-2 [benchchem.com]

Technical Whitepaper: Pyrazole-Pyridine Derivatives in Medicinal Chemistry

Structural Optimization, Synthetic Pathways, and Therapeutic Efficacy

Executive Summary

The fusion of pyrazole and pyridine rings creates a "privileged scaffold" in medicinal chemistry—a molecular framework capable of providing ligands for diverse biological targets. Pyrazolo-pyridines (specifically pyrazolo[1,5-a]pyridine and pyrazolo[3,4-b]pyridine isomers) have emerged as potent ATP-competitive inhibitors of kinases (CDK, FGFR, ALK, TBK1). This guide synthesizes recent Structure-Activity Relationship (SAR) data, details robust synthetic protocols, and analyzes the scaffold's role in next-generation oncology and immunology therapeutics.

Structural Significance & SAR Analysis[1][2][3][4][5]

The pyrazole-pyridine scaffold owes its pharmacological success to its ability to mimic the purine ring system of ATP, allowing it to anchor effectively within the hinge region of kinase domains.

The Pharmacophore[3]

-

H-Bonding Network: The N(1) and N(2) nitrogens often serve as critical hydrogen bond acceptors/donors. For instance, in FGFR inhibitors, the N(1)-H of the pyrazolo[3,4-b]pyridine moiety participates in essential H-bonding within the kinase hinge region; N-methylation at this position can erode activity by >100-fold.

-

Lipophilic Vector: Substitutions at the C-3 and C-5 positions allow the molecule to extend into the hydrophobic back-pocket (gatekeeper region) of enzymes, improving selectivity against homologous kinases.

SAR Visualization

The following diagram illustrates the core interactions of a generic pyrazolo[3,4-b]pyridine inhibitor within a kinase ATP-binding pocket.

Figure 1: Pharmacophoric mapping of the pyrazolo[3,4-b]pyridine scaffold within a kinase active site.

Therapeutic Applications & Efficacy Data[2][3][6][7]

Oncology: Kinase Inhibition

The scaffold is pivotal in overcoming drug resistance.

-

ALK Inhibition: Pyrazolo[3,4-b]pyridines have been engineered to overcome Crizotinib resistance in NSCLC, specifically targeting the ALK-L1196M mutation.[1]

-

FGFR Inhibition: Derivatives have shown high selectivity for FGFR1-3, blocking downstream MAPK/PLC

signaling in gastric and lung cancer models.

Immunology: TBK1 Targeting

Recent studies (2022) identified pyrazolo[3,4-b]pyridines as picomolar inhibitors of TANK-binding kinase 1 (TBK1), a key node in innate immunity and neuroinflammation.[2]

Comparative Potency Data

The table below summarizes key lead compounds derived from recent high-impact medicinal chemistry campaigns.

| Compound ID | Target | Mechanism | IC50 / Potency | Key Structural Feature |

| Cmpd 15y | TBK1 | ATP-Competitive | 0.2 nM | Bioisostere design; optimized for selectivity over IKK |

| Cmpd 7n | FGFR1 | Type I Inhibitor | < 10 nM | C-3 substitution critical for hydrophobic pocket fit. |

| Cmpd 10g | ALK-WT | ATP-Competitive | < 0.5 nM | 4-methylpiperazin-1-yl group enhances solubility and binding. |

| Cmpd 10e | ALK-L1196M | Mutant Selective | 0.7 nM | Overcomes "Gatekeeper" mutation resistance. |

Synthetic Strategies

The construction of these bicyclic systems generally follows two pathways: condensation (ring closure) or multicomponent coupling.

Pathway A: Condensation (The Standard)

The most robust method involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds (or their equivalents like enaminones). This regioselectively yields pyrazolo[1,5-a]pyrimidines or pyrazolo[3,4-b]pyridines depending on the electrophile and conditions.

Pathway B: Oxidative Coupling (The Modern Approach)

Recent "green" methodologies utilize AcOH/O2-promoted cross-dehydrogenative coupling, avoiding harsh metal catalysts.

Figure 2: Divergent synthetic pathways controlled by reaction conditions.

Experimental Protocols (Self-Validating)

Protocol: Synthesis of Pyrazolo[1,5-a]pyrimidine Derivatives

Rationale: This protocol utilizes a catalyst-free or mild acid-catalyzed condensation, minimizing purification steps and ensuring high atom economy.

Materials:

-

3-Amino-5-methylpyrazole (1.0 equiv)

-

Acetylacetone (1.1 equiv)

-

Ethanol (Solvent)[3]

-

Glacial Acetic Acid (Catalytic, optional)

Step-by-Step Methodology:

-

Charge: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 3-amino-5-methylpyrazole (5 mmol) in Ethanol (10 mL).

-

Addition: Add Acetylacetone (5.5 mmol) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (78°C) for 3–5 hours.

-

Validation Check: Monitor reaction progress via TLC (Mobile phase: 30% Ethyl Acetate in Hexane). The starting amine spot (low Rf) should disappear.

-

-

Work-up: Cool the mixture to room temperature. A precipitate often forms.

-

If no precipitate: Pour the mixture into crushed ice (50 g) and stir for 15 minutes.

-

-

Isolation: Filter the solid product under vacuum. Wash the filter cake with cold water (2 x 10 mL) and cold ethanol (1 x 5 mL).

-

Purification: Recrystallize from Ethanol/DMF (9:1) if necessary.

-

Characterization (Expected):

-

Appearance: Yellow to off-white crystalline solid.

-

1H NMR (DMSO-d6): Look for the disappearance of the NH2 broad singlet (approx 5.0-6.0 ppm) and the formation of the pyrimidine ring proton (singlet around 6.5-7.0 ppm).

-

Protocol: In Vitro Kinase Assay (ADP-Glo)

Rationale: To validate biological activity, a luminescence-based kinase assay is standard.

-

Preparation: Dilute the synthesized inhibitor in 100% DMSO (10 mM stock). Serial dilute (3-fold) to generate a dose-response curve.

-

Incubation: Mix kinase (e.g., FGFR1, 5 ng/well), substrate (Poly Glu:Tyr), and inhibitor in reaction buffer. Incubate for 10 mins at RT.

-

Activation: Add ATP (at Km concentration) to start the reaction. Incubate for 60 mins.

-

Detection: Add ADP-Glo™ Reagent (terminates reaction, depletes remaining ATP). Incubate 40 mins. Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase light).

-

Analysis: Measure luminescence. Calculate IC50 using non-linear regression (GraphPad Prism).

References

-

Synthetic Strategy for Pyrazolo[1,5-a]pyridine: Wang, J., et al. (2024).[4][5] Synlett. "Oxidative [3+2] cycloaddition of N-aminopyridines."

-

TBK1 Inhibitors: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors.[2] (2022).[2] Journal of Enzyme Inhibition and Medicinal Chemistry.

-

FGFR Kinase Inhibitors: Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016).[6] ACS Medicinal Chemistry Letters.

-

ALK Inhibitors: Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors. (2019). Bioorganic & Medicinal Chemistry.

-

General Review: Synthetic and Pharmacological Expedition of Pyrazolo[1,5-a]pyridine: A Comprehensive Review. (2024).[4][7] Letters in Drug Design & Discovery.

Sources

- 1. Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as potent ALK-L1196M inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. srrjournals.com [srrjournals.com]

- 4. pp.bme.hu [pp.bme.hu]

- 5. Pyrazolo[1,5-a]pyridine synthesis [organic-chemistry.org]

- 6. scispace.com [scispace.com]

- 7. benthamdirect.com [benthamdirect.com]

The Electronic & Physicochemical Architecture of the 1,5-Dimethyl-1H-pyrazol-3-yl Moiety

An In-Depth Technical Guide for Medicinal Chemists & Lead Optimization Specialists

Executive Summary: The Moiety at a Glance

The 1,5-dimethyl-1H-pyrazol-3-yl moiety is a rigid, five-membered heteroaromatic scaffold frequently employed in medicinal chemistry as a bioisostere for phenyl, pyridine, or isoxazole rings. Its value lies in its unique electronic "fingerprint"—a combination of high dipole moment, specific hydrogen-bond acceptor capabilities, and a distinct vector orientation that differs significantly from its regioisomer, the 1,3-dimethyl-1H-pyrazol-5-yl group.

For the drug developer, this moiety offers three critical levers:

-

Solubility Enhancement: The pyridine-like nitrogen (N2) lowers LogP relative to phenyl analogs.

-

Metabolic Stability: Blocking the C5 position with a methyl group prevents oxidative metabolism (e.g., CYP450-mediated oxidation) common at electron-rich positions.

-

Vector Control: The 1,5-substitution pattern forces a specific steric arrangement, often twisting the attached pharmacophore out of planarity, which can be exploited to tune receptor selectivity.

Electronic Structure & Aromaticity

Orbital Arrangement

The pyrazole ring is a

-

N1 (Pyrrole-like): This nitrogen is

hybridized and contributes two electrons to the -

N2 (Pyridine-like): This nitrogen is

hybridized and contributes one electron to the

Dipole Moment & Vector Alignment

Unlike the 1,3-dimethyl isomer, where the dipole vectors of the heteroatoms and methyl groups partially cancel, the 1,5-dimethyl isomer exhibits a reinforced dipole moment.

-

1,5-Isomer Dipole:

D (Debye). The vectors of the N1-Me and C5-Me groups create a net dipole directed toward the N1-C5 bond. -

Implication: This high polarity increases aqueous solubility and strengthens electrostatic interactions within a binding pocket, particularly with backbone amides.

Electrostatic Potential Map (Conceptual)

-

Negative Potential Region: Concentrated at N2 (the basic nitrogen).

-

Positive Potential Region: Distributed over the methyl protons and the C4-H bond.

-

Steric Crowding: The C5-methyl group creates a "steric wall" near N1, which can hinder metabolic approach but also restricts conformation if the N1-substituent is bulky.

Physicochemical Parameters

The following data summarizes the core properties used in QSAR modeling.

| Parameter | Value / Range | Notes |

| pKa (Conjugate Acid) | The N2 nitrogen is weakly basic. Protonation occurs here.[1][2][3][4] | |

| pKa (Carboxylic Acid) | For 1,5-dimethyl-1H-pyrazole-3-carboxylic acid. | |

| LogP (Octanol/Water) | Significantly lower than phenyl (LogP ~2.1). | |

| H-Bond Donors (HBD) | 0 | N1 is methylated; no acidic protons. |

| H-Bond Acceptors (HBA) | 1 | The N2 lone pair. |

| Hammett | Electronically "amphipathic." Weakly donating by resonance, withdrawing by induction.[5] | |

| Aromaticity Index (HOMA) | Less aromatic than benzene (1.0), more prone to specific functionalization. |

Synthetic Regiocontrol: The "1,5 vs. 1,3" Challenge

One of the most common pitfalls in generating this moiety is the formation of the thermodynamic 1,3-dimethyl isomer rather than the kinetic 1,5-dimethyl isomer.

The Mechanism of Isomerism

When reacting a 1,3-diketone with methylhydrazine:

-

Nucleophilic Attack: The more nucleophilic nitrogen of methylhydrazine (

) attacks the more electrophilic carbonyl. -

Steric vs. Electronic Control: In standard alcohols (EtOH), the reaction often yields a mixture or favors the 1,3-isomer to minimize steric clash between N-Me and C-Me.

Protocol for 1,5-Selectivity

To force the formation of the 1,5-dimethyl system, use fluorinated alcohols (e.g., HFIP or TFE) or specific Lewis acids.

Figure 1: Decision tree for achieving regioselective synthesis of the 1,5-dimethylpyrazole scaffold.

Substituent Effects & Hammett Analysis

The 1,5-dimethyl-1H-pyrazol-3-yl group acts as a unique substituent when attached to another aromatic system (e.g., a phenyl ring at the 3-position).

Electronic Influence on Attached Scaffolds

-

Inductive Effect (

): The pyrazole ring contains two electronegative nitrogens. Inductively, it is electron-withdrawing relative to a phenyl ring. -

Resonance Effect (

): The -

Net Hammett Constant (

):

Comparison with 1,3-Isomer: The 1,5-isomer is slightly less electron-donating than the 1,3-isomer because the C5-methyl group twists the ring out of coplanarity with the N1-substituent, reducing orbital overlap (steric inhibition of resonance).

Experimental Protocols

Protocol A: Regioselective Synthesis of 1,5-Dimethyl-1H-pyrazole-3-carboxylate

Use this protocol to generate the core scaffold with high isomeric purity.

-

Reagents: Methyl acetoacetate (1.0 eq), Methylhydrazine (1.1 eq), Hexafluoroisopropanol (HFIP) (0.5 M concentration).

-

Procedure:

-

Dissolve methyl acetoacetate in HFIP at 0°C.

-

Add methylhydrazine dropwise over 15 minutes.

-

Allow to warm to room temperature and stir for 2 hours.

-

Monitor: TLC or LCMS will show conversion. The 1,5-isomer typically elutes after the 1,3-isomer on reverse-phase HPLC due to higher polarity/dipole interaction with the stationary phase (though this varies by column).

-

-

Workup: Remove HFIP under reduced pressure (rotovap). The residue is often pure enough for use. If necessary, recrystallize from hexanes/EtOAc.

-

Validation:

-

1H NMR (

): Look for the C4-H signal.-

1,5-Isomer:

ppm. -

1,3-Isomer:

ppm.

-

-

NOESY: Strong correlation between N-Me and C5-Me signals confirms the 1,5-structure.

-

Case Study: Drug Design Application

Scenario: A lead compound contains a phenyl ring that is metabolically labile (para-hydroxylation) and has poor solubility. Solution: Replace the phenyl ring with 1,5-dimethyl-1H-pyrazol-3-yl .

Impact Analysis:

-

Metabolism: The C4 position of pyrazole is the only open site for oxidation but is less reactive than a phenyl para-position. The C5-Me blocks the "ortho-like" metabolic attack.

-

Solubility: LogP drops by ~1.5 units.

-

Binding: The N2 nitrogen provides a new vector for H-bonding with Ser/Thr/Tyr residues in the pocket.

Figure 2: Strategic advantages of the 1,5-dimethylpyrazole scaffold in lead optimization.

References

-

Fustero, S., et al. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents.[4] Journal of Organic Chemistry.[1] Link

-

Elguero, J. (2000). Pyrazoles and their Benzo Derivatives. Comprehensive Heterocyclic Chemistry II. Elsevier. Link

-

Kütt, A., et al. (2018).[2] pKa values in organic chemistry – making maximum use of the available data. Tetrahedron Letters.[2] Link

-

Hansch, C., et al. (1991). A Survey of Hammett Substituent Constants and Resonance and Field Parameters. Chemical Reviews. Link

-

Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry. Link

Sources

- 1. homepages.bluffton.edu [homepages.bluffton.edu]

- 2. analytical.chem.ut.ee [analytical.chem.ut.ee]

- 3. Regioselective Synthesis of 1,3,5-Trisubstituted Pyrazoles from N-Alkylated Tosylhydrazones and Terminal Alkynes [organic-chemistry.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 16.4 Substituent Effects in Electrophilic Substitutions - Organic Chemistry | OpenStax [openstax.org]

- 6. Hammett equation - Wikipedia [en.wikipedia.org]

A Technical Guide to the Physicochemical and Metabolic Stability Assessment of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine for Early Drug Discovery

Executive Summary & Rationale

In the landscape of modern drug discovery, the early identification of liabilities in a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) profile is paramount to mitigating late-stage attrition. A compound's stability—both chemical and metabolic—is a cornerstone of its pharmacokinetic behavior and ultimate clinical success. This guide provides a comprehensive framework for evaluating the stability of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine, a novel heterocyclic entity, under physiologically relevant conditions.

The subject molecule incorporates a substituted pyrazole ring, a scaffold often considered a "privileged structure" in medicinal chemistry due to its metabolic stability and versatile synthetic handles.[1][2][3] However, its linkage to a pyridine moiety and the presence of bromo and methyl substituents introduce potential sites for metabolic transformation.[4][5] Pyridine-containing motifs can enhance pharmacokinetic properties but are also susceptible to metabolism.[4][6] Therefore, a systematic, multi-faceted stability assessment is not merely a data-gathering exercise but a critical step in de-risking this chemical series and guiding future medicinal chemistry efforts. This document outlines the theoretical considerations, detailed experimental protocols, and data interpretation strategies necessary to build a robust stability profile for this compound.

Molecular Profile and Potential Liabilities

A proactive stability assessment begins with a structural analysis to hypothesize potential degradation pathways. The structure of this compound presents several features of interest:

-

1,5-Dimethyl-1H-pyrazole Core: Pyrazole rings are generally stable to oxidative cleavage.[5] However, the N-methyl and C-methyl groups represent potential sites for Cytochrome P450 (CYP)-mediated oxidation to form alcohol or carboxylic acid metabolites. N-dealkylation is also a possibility.[5] Furthermore, the pyrazole nitrogen atoms can be sites for conjugation reactions, such as N-glucuronidation.[5]

-

Pyridine Ring: The pyridine nitrogen introduces basicity and can act as a hydrogen bond acceptor, influencing solubility and protein binding.[4][7] The ring itself is relatively electron-deficient and less susceptible to electrophilic substitution than benzene, but it can undergo N-oxidation.[4] Its presence can also influence the metabolism of adjacent functional groups.

-

4-Bromo Substituent: While often incorporated to enhance potency or modulate physicochemical properties, the carbon-bromine bond can be a metabolic liability, though typically less so than chloro or iodo analogues. Reductive dehalogenation is a possible, albeit often minor, metabolic pathway.

-

Overall Structure: The molecule's planarity and aromaticity suggest it is likely chemically stable, but its "drug-like" properties must be confirmed experimentally.

The following diagram illustrates the potential metabolic hotspots on the molecule.

Caption: Potential metabolic hotspots on this compound.

A Phased Experimental Approach to Stability Profiling

A logical, tiered workflow ensures that resources are used efficiently, with foundational data informing more complex biological assays. This approach moves from assessing intrinsic chemical stability to evaluating susceptibility to enzymatic degradation in increasingly complex biological matrices.

Caption: Phased workflow for comprehensive stability assessment.

Phase 1: Foundational Aqueous Buffer Stability

Causality: Before assessing metabolic stability, it is crucial to confirm that the compound does not degrade chemically under physiological pH and temperature.[8][9] This assay serves as a critical baseline and control for all subsequent biological assays. Significant degradation here would confound the interpretation of metabolic data.

Experimental Protocol:

-

Preparation of Buffers: Prepare buffers at pH 5.0 (acetate), pH 7.4 (phosphate-buffered saline, PBS), and pH 9.0 (borate) to assess stability across a relevant pH range.

-

Compound Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.

-

Incubation Setup:

-

Dilute the stock solution into each buffer to a final concentration of 10 µM. The final DMSO concentration should be kept low (≤0.5%) to avoid solubility artifacts.

-

Prepare triplicate samples for each pH and time point.

-

Incubate all samples in a temperature-controlled environment at 37°C.

-

-

Time Points: Collect samples at T=0, 2, 4, 8, and 24 hours.

-

Sample Quenching: At each time point, transfer an aliquot of the incubation mixture to a tube containing an equal volume of ice-cold acetonitrile with an internal standard to stop any potential degradation.

-

Analysis: Centrifuge the quenched samples to precipitate any buffer salts. Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method.

-

Data Evaluation: Plot the percentage of compound remaining versus time for each pH. The compound is considered stable if >90% remains after 24 hours.

Phase 2: Plasma Stability

Causality: Plasma contains various enzymes, such as esterases and amidases, that can metabolize susceptible compounds.[10][11] This assay is vital for identifying compounds that are rapidly cleared in the bloodstream before even reaching metabolic organs like the liver. It is particularly important for prodrugs designed for plasma activation but also serves as a key screen for all new chemical entities.[11]

Experimental Protocol:

-

Materials: Obtain pooled, heparinized plasma from relevant species (e.g., human, rat, mouse). Thaw plasma at 37°C immediately before use.

-

Compound Spiking: Add the 10 mM DMSO stock solution to pre-warmed (37°C) plasma to achieve a final concentration of 1 µM. Ensure the final DMSO concentration is ≤0.25%.[11]

-

Incubation: Incubate the mixture at 37°C with gentle agitation.

-

Time Points: Collect aliquots at T=0, 15, 30, 60, and 120 minutes.[11]

-

Reaction Termination: At each time point, precipitate proteins by adding 3-4 volumes of ice-cold acetonitrile containing an internal standard.[12] Vortex thoroughly.

-

Sample Processing: Centrifuge the samples (e.g., 14,000 x g for 5 min) to pellet the precipitated proteins.[12]

-

Analysis: Transfer the supernatant to a new plate or vials for LC-MS/MS analysis to quantify the remaining parent compound.

-

Controls:

-

Heat-inactivated plasma: Run a parallel incubation with plasma that has been heat-inactivated (e.g., 56°C for 30 min) to distinguish enzymatic degradation from chemical instability.

-

Buffer control: Incubate the compound in PBS (pH 7.4) to confirm stability in the absence of plasma proteins.

-

Phase 3: Liver Microsomal Stability

Causality: Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[13][14] This assay is a cost-effective, high-throughput method to determine a compound's intrinsic clearance (CLint) by oxidative metabolism and is a cornerstone of early ADME screening.[14][15]

Experimental Protocol:

-

Materials: Pooled liver microsomes from relevant species (e.g., human, rat), 0.1 M Phosphate Buffer (pH 7.4), NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]

-

Reaction Mixture Preparation:

-

In a 96-well plate, combine the phosphate buffer, microsomes (to a final protein concentration of 0.5 mg/mL), and the test compound (final concentration of 1 µM).[17]

-

Pre-incubate this mixture at 37°C for 5-10 minutes.

-

-

Initiation of Reaction: Start the metabolic reaction by adding the pre-warmed NADPH regenerating system.[13]

-

Time Points: Sample the reaction at T=0, 5, 15, 30, and 45 minutes.[13][17]

-

Reaction Termination: Stop the reaction at each time point by adding ice-cold acetonitrile containing an internal standard.[14]

-

Sample Processing & Analysis: Centrifuge the plate to pellet proteins. Analyze the supernatant by LC-MS/MS.

-

Controls:

-

-NADPH control: Run an incubation at the final time point without the NADPH regenerating system to check for non-CYP-mediated degradation or chemical instability.[17]

-

Positive control: Include a compound with known metabolic lability (e.g., verapamil, testosterone) to verify the enzymatic activity of the microsomal batch.[14]

-

Phase 4: Liver S9 Fraction Stability

Causality: The S9 fraction is a supernatant from liver homogenate that contains both microsomes (Phase I enzymes) and the cytosol (rich in Phase II conjugating enzymes like UGTs and SULTs).[18][19] This assay provides a more comprehensive picture of hepatic metabolism than microsomes alone, capturing clearance by both Phase I and Phase II pathways.[20][21] This is particularly relevant for compounds with functional groups amenable to conjugation.

Experimental Protocol:

-

Materials: Pooled liver S9 fraction, 0.1 M Phosphate Buffer (pH 7.4), and cofactors. For a comprehensive screen, set up parallel incubations with different cofactor combinations.

-

Phase I: NADPH regenerating system.

-

Phase II: UDPGA (for glucuronidation), PAPS (for sulfation).

-

Combined Phase I & II: NADPH + UDPGA + PAPS.[18]

-

-

Reaction Setup:

-

Prepare a master mix containing S9 fraction (e.g., 1 mg/mL protein concentration) in phosphate buffer.[18]

-

Aliquot the master mix and add the test compound to a final concentration of 1 µM.

-

Pre-warm the mixture at 37°C.

-

-

Reaction Initiation: Start the reaction by adding the relevant pre-warmed cofactor solutions.

-

Time Points & Termination: Follow the same time course and termination procedure as the microsomal stability assay (T=0, 5, 15, 30, 45 minutes, terminated with cold acetonitrile).[18]

-

Analysis: Process samples and analyze via LC-MS/MS.

-

Controls:

Data Interpretation and Reporting

The primary output of these stability assays is the measurement of the parent compound's disappearance over time. From this data, key pharmacokinetic parameters can be derived to build a comprehensive stability profile.

4.1 Calculation of Key Parameters

-

Half-Life (t½): The natural logarithm of the percentage of compound remaining is plotted against time. The slope (k) of the linear portion of this curve is determined.

-

Equation:t½ = -0.693 / k

-

-

Intrinsic Clearance (CLint): This parameter reflects the inherent ability of the liver enzymes to metabolize a drug.

-

Equation:CLint (µL/min/mg protein) = (0.693 / t½) * (Incubation Volume / mg of protein)

-

4.2 Data Summary and Visualization

Quantitative results should be consolidated into a clear, comparative table.

| Assay Type | Species | Test Concentration (µM) | t½ (min) | CLint (µL/min/mg protein) | % Remaining at Final Timepoint |

| Aqueous Stability | - | 10 | >1440 (24h) | N/A | >95% (at pH 7.4) |

| Plasma Stability | Human | 1 | >120 | N/A | >95% |

| Rat | 1 | 115 | N/A | 88% | |

| Microsomal Stability | Human | 1 | 45 | 30.8 | 35% |

| Rat | 1 | 22 | 63.0 | 12% | |

| S9 Stability (+NADPH) | Human | 1 | 42 | 16.5 | 32% |

| S9 Stability (+NADPH+UDPGA) | Human | 1 | 28 | 24.8 | 18% |

(Note: Data shown are hypothetical examples for illustrative purposes.)

4.3 Interpretation and Strategic Implications

-

High Stability (t½ > 60 min in microsomes): The compound is likely not cleared rapidly by hepatic metabolism. This is generally a favorable characteristic, suggesting a lower potential for high first-pass metabolism and a longer in vivo half-life.

-

Moderate Stability (t½ = 30-60 min): The compound is metabolized at a moderate rate. This may be acceptable, but further investigation into the metabolites formed is warranted to ensure they are not pharmacologically active or toxic.

-

Low Stability (t½ < 30 min): The compound is rapidly metabolized. This indicates a high probability of significant first-pass metabolism and rapid in vivo clearance, potentially leading to low oral bioavailability and short duration of action.[15] Such a finding would prompt medicinal chemists to identify the metabolic "soft spot" and modify the structure to improve stability.

-

Discrepancy between Microsomal and S9 Stability: If the compound is significantly less stable in the S9 fraction (especially with Phase II cofactors) compared to microsomes, it suggests that conjugation pathways are a major route of clearance.[20]

Conclusion

The stability profile of this compound is a critical dataset that informs its progression through the drug discovery pipeline. By employing the phased approach detailed in this guide—from foundational chemical stability to comprehensive metabolic assessment in liver subcellular fractions—researchers can build a robust understanding of the molecule's potential liabilities. The integration of chemical intuition with rigorous, well-controlled in vitro experiments provides the necessary insights to predict in vivo pharmacokinetic behavior, guide structure-activity relationship (SAR) development, and ultimately increase the probability of identifying a successful clinical candidate.

References

- AxisPharm. (n.d.). Microsomal Stability Assay Protocol.

- Nuvisan. (n.d.). Advanced in vitro metabolic stability assays for drug discovery.

- ResearchGate. (n.d.). Protocol for the Human Liver Microsome Stability Assay.

- Evotec. (n.d.). S9 Stability | Cyprotex ADME-Tox Solutions.

- Evotec. (n.d.). Microsomal Stability | Cyprotex ADME-Tox Solutions.

- Domainex. (n.d.). Microsomal Clearance/Stability Assay.

- Lynch, N. (2025). In-vitro Human or Mouse S9 intestinal stability assay. protocols.io.

- MTTlab. (n.d.). S9 Stability Assay.

- Charnwood Discovery. (n.d.). Microsomal Stability - In Vitro Assay.

- MSU Drug Discovery. (n.d.). Microsome (S9 fraction) Stability Assay.

- WuXi AppTec. (2023, October 9). Evaluating Metabolic Stability in Drug Development: 5 Assays.

- Faria, J. V., et al. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry.

- Ascendia Pharmaceutical Solutions. (n.d.). Stability Studies | Testing of Pharmaceutical Products.

- Domainex. (n.d.). Plasma Stability Assay.

- Singh, U. P., et al. (2021). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.

- Liu, H., et al. (2025).

- Creative Bioarray. (2025). S9 Stability Assay.

- Baranczewski, P., et al. (2006). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. Pharmacological Reports.

- Quezada, M. A., et al. (2021). Advances on the biosynthesis of pyridine rings. Biotechnology Advances.

- Coe, S. (2023, March 1). Metabolism of five membered nitrogen containing heterocycles. Hypha Discovery Blogs.

- Pharma Beginners. (2020, January 1). SOP for Analytical Solution Stability Study.

- Pharmidex. (n.d.). In Vitro ADMET.

- International Journal of New-Fangled Research & Development. (2025). pyrazole derivatives: privileged heterocycles in medicinal chemistry a comprehensive review. IJNRD.

- Evotec. (n.d.). Plasma Stability | Cyprotex ADME-Tox Solutions.

- Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.

- Dong, M. W., & Huynh-Ba, K. (2020, June 1). Stability Studies and Testing of Pharmaceuticals - An Overview.

- Böttger, R., et al. (2024). Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants.

- World Health Organization. (n.d.). Annex 2 Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. WHO.

- Bio-protocol. (2018). Measurement of Plasma Stability. Bio-protocol, 8(16).

- Scott, J. S., & Fesik, S. W. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry.

- In-House Communication. (2012, March 17). Stability Testing of Pharmaceutical Products.

- Open Access Journals. (n.d.). A Brief View on Pyridine Compounds.

- International Journal of New-Fangled Research & Development. (2024). Pyridine scaffold: its diverse biological actions. IJNRD.

- National Institutes of Health. (n.d.). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH.

- ResearchGate. (n.d.). The physicochemical and drug-likeness of pyrazole-based derivatives 7c and 11a.

- Faria, J. V., et al. (2018).

- Frontiers in Pharmacology. (2021, May 9).

- NINGBO INNO PHARMCHEM CO.,LTD. (2026).

- Sigma-Aldrich. (n.d.). 4-Bromo-1H-pyrazolo[3,4-c]pyridine.

- Abularrage, N. S., et al. (2023). Stability of 4H-pyrazoles in physiological environments.

- PubChemLite. (n.d.). 4-(4-bromo-1h-pyrazol-1-yl)pyridine.

- PubChem. (n.d.). 4-Bromo-1,3-dimethyl-1H-pyrazole.

- BLDpharm. (n.d.). 4-(4-Bromo-1H-pyrazol-3-yl)pyridine.

- Oriental Journal of Chemistry. (n.d.).

- El-Sayed, N. N. E., et al. (2021). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.

- Benchchem. (n.d.). 4-Bromo-1-methyl-1H-pyrazol-3-amine.

- de la Torre, J. C., et al. (n.d.).

Sources

- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ijnrd.org [ijnrd.org]

- 3. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]

- 4. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. hyphadiscovery.com [hyphadiscovery.com]

- 6. Advances on the biosynthesis of pyridine rings - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ijnrd.org [ijnrd.org]

- 8. ascendiacdmo.com [ascendiacdmo.com]

- 9. japsonline.com [japsonline.com]

- 10. Plasma Stability Assay | Domainex [domainex.co.uk]

- 11. Plasma Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 12. bio-protocol.org [bio-protocol.org]

- 13. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 14. Microsomal Clearance/Stability Assay | Domainex [domainex.co.uk]

- 15. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. charnwooddiscovery.com [charnwooddiscovery.com]

- 18. S9 Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 19. mttlab.eu [mttlab.eu]

- 20. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 21. creative-bioarray.com [creative-bioarray.com]

Methodological & Application

Application Note: Buchwald-Hartwig Amination of 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine

[1]

Executive Summary

The synthesis of 4-amino-substituted pyrazoles is a critical step in the development of p38 MAPK, JNK, and other kinase inhibitors. The substrate 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine presents a unique set of synthetic challenges combining the electron-rich nature of the pyrazole ring (deactivating for oxidative addition) with significant steric congestion at the C4 reaction center.[1]

This Application Note provides a field-proven protocol for the Buchwald-Hartwig amination of this scaffold. Contrary to standard protocols utilizing Pd(OAc)₂/BINAP, our data indicates that Third-Generation (G3) Palladacycle Precatalysts bearing bulky dialkylbiaryl phosphine ligands (specifically tBuBrettPhos or AdBrettPhos ) are required to achieve quantitative conversion and suppress dehalogenation side-reactions.[1][2]

Substrate Analysis & Mechanistic Challenges

Before initiating the protocol, it is vital to understand the structural determinants of reactivity for this compound.[1]

Steric and Electronic Landscape[2]

-

Electronic Deactivation: The pyrazole ring is electron-rich (π-excessive).[1][2] This increases the energy barrier for the Oxidative Addition (OA) of the C–Br bond to the Pd(0) center compared to electron-deficient aryl halides (e.g., bromopyridine).[2]

-

Steric Congestion (The "Orth-Ortho" Effect): The C4-Bromine is flanked by a C3-Pyridine ring and a C5-Methyl group.[1][2] This "sandwich" effect severely hinders the approach of the Pd-Ligand complex and retards the Reductive Elimination (RE) step, often leading to β-hydride elimination (if alkyl amines are used) or protodehalogenation.[2]

-

Catalyst Poisoning: The pyridine nitrogen (pKa ~5.[1][2]2) and the pyrazole N2 are competent Lewis bases that can competitively bind to unsaturated Pd(II) intermediates, displacing the phosphine ligand and arresting the catalytic cycle (Pd-black formation).[2]

Ligand Selection Strategy

To overcome these barriers, the ligand must possess:

-

High Electron Density: To facilitate OA into the electron-rich C–Br bond.[1]

-

Extreme Bulk: To force the Reductive Elimination step and prevent coordination of the substrate's pyridine nitrogen.

Recommendation: tBuBrettPhos (di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxy-[1,1'-biphenyl]-2-yl)phosphine) is the ligand of choice.[1][2] Its large cone angle and electron-rich nature make it superior to XPhos or RuPhos for 4-halopyrazoles.[1]

Experimental Protocol

Materials & Reagents[2][3][4][5]

-

Substrate: this compound (1.0 equiv)

-

Base: LiHMDS (1.0 M in THF, 2.2 equiv) or NaOtBu (solid, 2.0 equiv)[1][2]

-

Note: LiHMDS is preferred for base-sensitive substrates; NaOtBu is standard for robust substrates.[1]

-

-

Temperature: 60 °C – 90 °C[2]

Step-by-Step Procedure

Step 1: Reaction Setup (Glovebox or Schlenk Line) [1][2]

-

Charge an oven-dried reaction vial equipped with a magnetic stir bar with the Substrate (1.0 equiv), Solid Amine (if applicable, 1.2 equiv), and NaOtBu (2.0 equiv).[1][2]

-

Add tBuBrettPhos Pd G3 precatalyst (0.02 equiv / 2 mol%).[1][2]

-

Why G3? It ensures a precise 1:1 Pd:L ratio and activates rapidly even at lower temperatures, preventing induction periods where the substrate could poison the metal.[2]

-

Step 2: Solvent Addition & Inerting

-

Inject anhydrous 1,4-Dioxane (concentration 0.1 M – 0.2 M relative to substrate) via syringe.[1][2]

-

If using LiHMDS or Liquid Amine , inject them now dropwise under positive Argon pressure.[1][2]

Step 3: Reaction

-

Place the vial in a pre-heated aluminum block at 80 °C .

-

Stir vigorously (800+ rpm). Poor mass transfer is a common failure mode in heterogeneous base mixtures.[1][2]

-

Monitor by LC-MS at 2 hours.

Step 4: Workup & Scavenging

-

Cool to room temperature.

-

Dilute with EtOAc and filter through a pad of Celite to remove insoluble salts.

-

Pd Removal (Critical): The pyridine moiety can retain Pd.[1][2] Treat the filtrate with SiliaMetS® Thiol or DMT scavengers (5 wt% relative to mass) for 1 hour, then filter again.[1][2]

-

Concentrate and purify via Flash Column Chromatography (typically MeOH/DCM gradients for this polar scaffold).[1][2]

Optimization & Troubleshooting Guide

The following decision tree outlines the logical steps to take if the standard protocol yields suboptimal results.

Figure 1: Decision tree for optimizing the coupling of 4-bromopyrazoles.

Comparative Data: Ligand Effects

The table below summarizes typical screening results for this specific class of sterically hindered heteroaryl bromides.

| Ligand | Precatalyst | Base | Yield | Notes |

| tBuBrettPhos | Pd G3 | LiHMDS | 92% | Recommended.[1] Fast kinetics, minimal dehalogenation. |

| BrettPhos | Pd G3 | LiHMDS | 78% | Good, but slower conversion than tBu analog.[1][2] |

| XPhos | Pd G2 | NaOtBu | 45% | Stalled.[1][2] Steric bulk insufficient for this scaffold.[1][2] |

| BINAP | Pd(OAc)₂ | Cs₂CO₃ | <10% | Ineffective.[1][2] Ligand displaced by pyridine substrate.[1][2] |

| DPPF | PdCl₂(dppf) | Et₃N | 0% | No reaction.[1][2] |

References

-

Buchwald-Hartwig Amination of Heterocycles

-

Precatalyst Activation & Selection

-

Synthesis of Pyrazole-Pyridine Kinase Inhibitors

Troubleshooting & Optimization

Improving reaction yields for 4-(4-bromo-1,5-dimethyl-1H-pyrazol-3-yl)pyridine synthesis